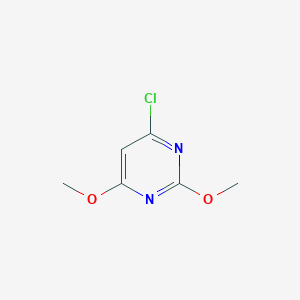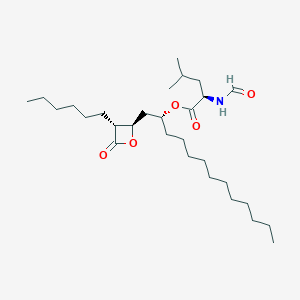
4-氯-2,6-二甲氧基嘧啶
描述
4-Chloro-2,6-dimethoxypyrimidine is a chemical compound with the molecular formula C6H7ClN2O2 . It is used in the synthesis of silyl and stannyl pyrimidines .
Synthesis Analysis
The synthesis of 4-Chloro-2,6-dimethoxypyrimidine involves several steps. One method involves the preparation of 4-amino-2,6-dihydroxypyrimidine sodium salt from methyl cyanoacetate, urea, and sodium methylate through cyclization. Then, 4-amino-2,6-dimethoxypyrimidine is prepared with a one-pot process through methylation of dimethyl sulfate .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2,6-dimethoxypyrimidine consists of a pyrimidine ring substituted with a chlorine atom and two methoxy groups .
Chemical Reactions Analysis
4-Chloro-2,6-dimethoxypyrimidine can undergo various chemical reactions. For instance, it can react with carbanions of acetonitrile and propionitrile to give a mixture of monosubstitution products resulting from displacement of chloride or the 6-methoxy substituent .
Physical And Chemical Properties Analysis
4-Chloro-2,6-dimethoxypyrimidine has a molecular weight of 174.58 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 280.6±43.0 °C at 760 mmHg, and a flash point of 123.5±28.2 °C .
科学研究应用
Organic Synthesis
4-Chloro-2,6-dimethoxypyrimidine: is a valuable intermediate in organic synthesis. It is used in the preparation of various pyrimidine derivatives, which are key structures in many pharmaceuticals and agrochemicals . The compound’s reactivity, particularly the chloro and methoxy groups, allows for selective substitutions to create diverse molecular architectures.
Pharmaceutical Research
In pharmaceutical research, 4-Chloro-2,6-dimethoxypyrimidine serves as a building block for the synthesis of drug candidates. It is involved in the creation of compounds with potential antiviral, antibacterial, and anticancer activities . Its modifications lead to new molecules that can be screened for various biological activities.
Agricultural Chemistry
The compound finds applications in agricultural chemistry as a precursor for the synthesis of herbicides and pesticides . Its transformation products can affect the behavior and degradation of herbicides in the environment, influencing their efficacy and environmental impact.
Materials Science
In materials science, 4-Chloro-2,6-dimethoxypyrimidine is used to develop new materials with specific electronic or photonic properties. It can be incorporated into polymers or small molecules that form part of organic light-emitting diodes (OLEDs) or other electronic devices .
Analytical Chemistry
Analytical chemists utilize 4-Chloro-2,6-dimethoxypyrimidine as a standard or reagent in chromatographic methods and spectroscopic analysis. It helps in the identification and quantification of complex mixtures and in the study of reaction mechanisms .
Environmental Applications
This compound is also significant in environmental applications, where it may be used to study the transport and fate of organic molecules in ecosystems. Understanding its behavior helps in assessing the risks associated with the use of related chemicals in the environment .
Catalysis
4-Chloro-2,6-dimethoxypyrimidine: can act as a ligand or a catalyst in various chemical reactions. Its structure allows it to bind to metals and facilitate transformations that are crucial in industrial processes, such as the synthesis of fine chemicals .
Nanotechnology
Lastly, in the field of nanotechnology, researchers explore the use of 4-Chloro-2,6-dimethoxypyrimidine in the creation of nanoscale structures. These structures could have applications ranging from drug delivery systems to components in nanoelectronic devices .
作用机制
Target of Action
4-Chloro-2,6-dimethoxypyrimidine is a chemical compound that is widely used in chemical fields such as medical intermediates
Mode of Action
It is known that the compound is involved in various chemical reactions during its synthesis .
Biochemical Pathways
It is known that the compound plays a significant role in various chemical reactions, indicating that it may influence multiple biochemical pathways .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
Given its use in various chemical reactions, it can be inferred that the compound likely interacts with multiple molecular targets and induces a range of cellular responses .
Action Environment
It is known that the compound’s synthesis involves reactions at various temperatures , suggesting that temperature may influence its stability and efficacy.
安全和危害
属性
IUPAC Name |
4-chloro-2,6-dimethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNRTJRDRWKAIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60212561 | |
| Record name | 4-Chloro-2,6-dimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,6-dimethoxypyrimidine | |
CAS RN |
6320-15-6 | |
| Record name | 4-Chloro-2,6-dimethoxypyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6320-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2,6-dimethoxypyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006320156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6320-15-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31796 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-2,6-dimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2,6-dimethoxypyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 4-chloro-2,6-dimethoxypyrimidine be used in the synthesis of biologically active compounds?
A: Yes, 4-chloro-2,6-dimethoxypyrimidine serves as a valuable starting material for synthesizing various compounds, including those with potential biological activity. One example is its use in preparing a series of 3-alkyl phosphate derivatives of 4,5,6,7-tetrahydro-1-D-ribityl-1H-pyrazolo[3,4-d]pyrimidinedione, which act as inhibitors of lumazine synthase [].
Q2: How does the reactivity of 4-chloro-2,6-dimethoxypyrimidine compare to other halopyrimidines?
A: Compared to other halopyrimidines, 4-chloro-2,6-dimethoxypyrimidine exhibits unique reactivity. While some halopyrimidines readily undergo nucleophilic substitution with hydroxylamine, 4-chloro-2,6-dimethoxypyrimidine does not participate in this reaction []. Additionally, under conditions where other 2-halopyrimidines undergo dehalogenation with hot hydriodic acid, 4-chloro-2,6-dimethoxypyrimidine undergoes hydrolysis to yield 6-iodouracil [].
Q3: Can 4-chloro-2,6-dimethoxypyrimidine be modified through metallation reactions?
A: Yes, 4-chloro-2,6-dimethoxypyrimidine can be lithiated using lithium 2,2,6,6-tetramethylpiperidide. This lithiated derivative serves as a versatile intermediate for further modifications. It can react with various electrophiles like carbonyl derivatives, iodine, and trimethyltin chloride, expanding the possibilities for synthesizing structurally diverse compounds, including analogues of trimethoprim and bacimethrin [].
Q4: Are there alternative synthetic routes to derivatives of 4-chloro-2,6-dimethoxypyrimidine?
A: Yes, alternative synthetic approaches can be considered. For example, while 2-chloro-4-methoxy-pyrimidine can be used as a precursor to uracil via reaction with hot hydriodic acid, direct synthesis of uracil from 5-chlorouracil under the same conditions offers a more straightforward route []. This highlights the potential for exploring alternative synthetic pathways to target specific derivatives efficiently.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B129259.png)

![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B129267.png)

